molecular formula C19H28BNO6 B12505338 Methyl 3-((tert-butoxycarbonyl)amino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Methyl 3-((tert-butoxycarbonyl)amino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No.: B12505338
M. Wt: 377.2 g/mol
InChI Key: SECVILMOQFFKSF-UHFFFAOYSA-N
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Description

Methyl 3-((tert-butoxycarbonyl)amino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: is a complex organic compound that features a benzoate ester, a tert-butoxycarbonyl (Boc) protected amine, and a boronic ester. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-((tert-butoxycarbonyl)amino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves multiple steps:

    Formation of the Benzoate Ester: The benzoate ester can be synthesized by esterification of the corresponding benzoic acid with methanol in the presence of an acid catalyst.

    Introduction of the Boc-Protected Amine: The tert-butoxycarbonyl group is introduced to protect the amine functionality. This is usually achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Formation of the Boronic Ester: The boronic ester is introduced by reacting the corresponding boronic acid with pinacol in the presence of a dehydrating agent.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing flow microreactor systems for efficiency and sustainability. These systems allow for continuous production and better control over reaction conditions .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The boronic ester can undergo oxidation to form the corresponding boronic acid.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions, especially after deprotection.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3).

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Various nucleophiles such as alkyl halides or acyl chlorides.

Major Products:

    Oxidation: Boronic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted amines or amides.

Scientific Research Applications

Chemistry:

    Cross-Coupling Reactions: The boronic ester moiety makes this compound useful in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Protecting Groups: The Boc group is commonly used to protect amines during multi-step organic syntheses.

Biology and Medicine:

    Drug Development: The compound can serve as an intermediate in the synthesis of pharmaceuticals, particularly those targeting enzymes or receptors that interact with boronic acids or esters.

    Bioconjugation: The boronic ester can be used in the development of bioconjugates for targeted drug delivery.

Industry:

    Material Science: The compound can be used in the synthesis of polymers and other materials that require precise functional group placement.

Mechanism of Action

The mechanism of action for Methyl 3-((tert-butoxycarbonyl)amino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate largely depends on its application:

    In Cross-Coupling Reactions: The boronic ester reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds.

    In Drug Development: The Boc-protected amine can be deprotected to reveal the free amine, which can then interact with biological targets such as enzymes or receptors.

Comparison with Similar Compounds

    Methyl 3-amino-5-boronic acid benzoate: Lacks the Boc protection and boronic ester.

    Methyl 3-((tert-butoxycarbonyl)amino)benzoate: Lacks the boronic ester.

    Methyl 3-((tert-butoxycarbonyl)amino)-5-boronic acid benzoate: Contains a boronic acid instead of a boronic ester.

Uniqueness: Methyl 3-((tert-butoxycarbonyl)amino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is unique due to the combination of a Boc-protected amine and a boronic ester within the same molecule. This dual functionality allows for versatile applications in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C19H28BNO6

Molecular Weight

377.2 g/mol

IUPAC Name

methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

InChI

InChI=1S/C19H28BNO6/c1-17(2,3)25-16(23)21-14-10-12(15(22)24-8)9-13(11-14)20-26-18(4,5)19(6,7)27-20/h9-11H,1-8H3,(H,21,23)

InChI Key

SECVILMOQFFKSF-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)NC(=O)OC(C)(C)C)C(=O)OC

Origin of Product

United States

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